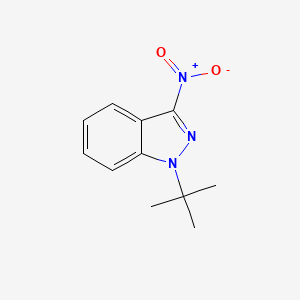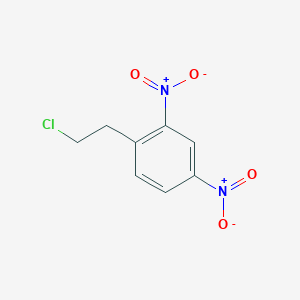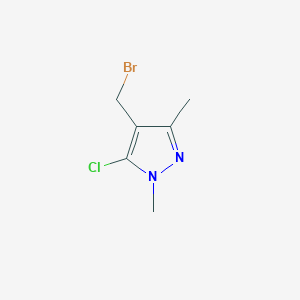![molecular formula C8H2N6O6 B8559532 4,10-dinitro-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B8559532.png)
4,10-dinitro-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione is a heterocyclic compound characterized by its unique structure, which includes two nitro groups and a fused diimidazo-pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione typically involves the nitration of a precursor compound. One common method involves the nitration of 5,10-dioxo-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dicarboxylic acid dichloride using a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions
1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form higher oxidation state derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 1,6-diamino-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of higher oxidation state derivatives, potentially including nitroso or nitro derivatives.
Scientific Research Applications
1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as high-energy materials and explosives, due to its nitro groups.
Mechanism of Action
The mechanism of action of 1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione involves its interaction with molecular targets, such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,6-dimethyl-5H,10H-diimidazo[1,5-a1’,5’-d]pyrazine-5,10-dione: Similar structure but with methyl groups instead of nitro groups.
1,6-dibenzoyl-5H,10H-diimidazo[1,5-a1’,5’-d]pyrazine-5,10-dione: Contains benzoyl groups instead of nitro groups.
Uniqueness
1,6-dinitro-5H,10H-diimidazo[1,5-a:1’,5’-d]pyrazine-5,10-dione is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential applications in high-energy materials. The nitro groups also contribute to its biological activity, making it a compound of interest in medicinal chemistry and antimicrobial research.
Properties
Molecular Formula |
C8H2N6O6 |
|---|---|
Molecular Weight |
278.14 g/mol |
IUPAC Name |
4,10-dinitro-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione |
InChI |
InChI=1S/C8H2N6O6/c15-7-4-6(14(19)20)10-2-12(4)8(16)3-5(13(17)18)9-1-11(3)7/h1-2H |
InChI Key |
ZOQYALHHEQSHQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2N1C(=O)C3=C(N=CN3C2=O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
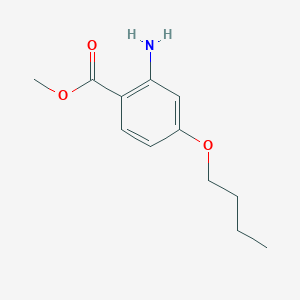
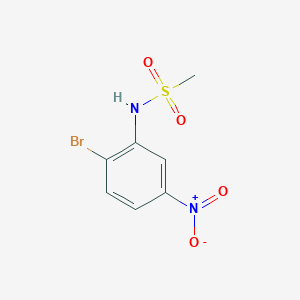
![Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester](/img/structure/B8559468.png)
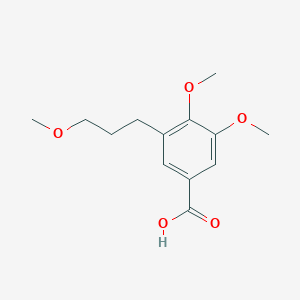
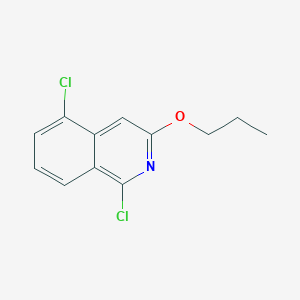

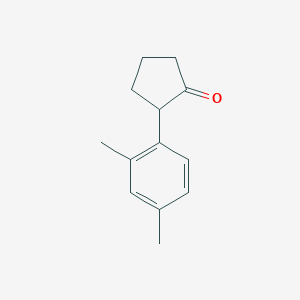
![4-Amino-7-chloro-2-methylbenzo[b]thiophene](/img/structure/B8559518.png)
![3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine](/img/structure/B8559522.png)

